(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
CAS No.: 1956434-83-5
Cat. No.: VC0152261
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.621
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956434-83-5 |
|---|---|
| Molecular Formula | C8H10ClF2NO |
| Molecular Weight | 209.621 |
| IUPAC Name | (2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
| Standard InChI Key | NFBOQSJNFZSBBC-QRPNPIFTSA-N |
| SMILES | C1=C(C=C(C=C1F)F)C(CO)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS No. 1956434-83-5) is the hydrochloride salt of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS No. 957121-38-9). It belongs to the class of β-amino alcohols, featuring a chiral center with the R configuration at the carbon bearing the amino group .
The compound's structure consists of an ethanol backbone with an amino group and a 3,5-difluorophenyl substituent in the R configuration, complemented by a hydrochloride salt. The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring gives this compound distinctive properties that make it valuable for pharmaceutical applications.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and properties of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1956434-83-5 |
| Molecular Formula | C8H10ClF2NO |
| Molecular Weight | 209.621 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
| Standard InChIKey | NFBOQSJNFZSBBC-QRPNPIFTSA-N |
| SMILES | C1=C(C=C(C=C1F)F)C(CO)N.Cl |
The free base form (R)-2-Amino-2-(3,5-difluorophenyl)ethanol has the following properties:
| Property | Value |
|---|---|
| CAS Number | 957121-38-9 |
| Molecular Formula | C8H9F2NO |
| Molecular Weight | 173.16 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 173.06522023 Da |
These properties indicate that the compound has moderate lipophilicity and the potential for hydrogen bonding, which are important considerations for drug development .
Synthesis Methods
Asymmetric Synthesis
The synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves stereoselective methods to ensure the desired R configuration. Asymmetric synthesis utilizing chiral catalysts or starting materials is one of the primary approaches. This method allows for selective production of the (R) enantiomer with high enantiopurity.
A common synthetic route might involve the asymmetric reduction of a corresponding ketone precursor such as 3,5-difluoroacetophenone. The use of chiral reducing agents or catalysts can direct the stereochemical outcome of the reaction to preferentially form the R isomer.
Enzymatic Methods
Enzyme-catalyzed processes represent another approach to synthesizing this compound. Certain enzymes can perform highly stereoselective transformations, making them valuable tools for producing chiral compounds with excellent enantiomeric excess. These biocatalytic methods often operate under mild conditions, which can be advantageous for maintaining the integrity of sensitive functional groups.
The final step in the synthesis typically involves conversion to the hydrochloride salt, which can improve stability, solubility, and handling characteristics compared to the free base form.
Applications in Research and Development
Building Block in Organic Synthesis
Beyond pharmaceutical applications, this compound functions as a versatile building block in organic synthesis. The presence of both amino and hydroxyl functional groups provides multiple sites for further chemical modification, allowing for the construction of complex molecular architectures. The defined stereocenter can direct the stereochemical outcome of subsequent reactions, making this compound valuable for asymmetric synthesis.
| Symbol (GHS) | Signal Word |
|---|---|
| GHS07 | Warning |
Hazard and Precautionary Statements
The following hazard statements apply to this compound:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
For safe handling, the following precautionary measures are recommended:
| Precautionary Statement | Description |
|---|---|
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P310 | Immediately call a POISON CENTER or doctor/physician |
These safety considerations highlight the importance of proper handling procedures when working with this compound in research or industrial settings .
| Manufacturer | Product Description | Quantity | Price (USD) |
|---|---|---|---|
| TRC | (2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | 5 mg | $45 |
| TRC | (2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | 10 mg | $65 |
| TRC | (2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | 50 mg | $285 |
| American Custom Chemicals Corporation | (2R)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL 95.00% | 5 mg | $495.42 |
| Alichem | (2R)-2-amino-2-(3,5-difluorophenyl)ethan-1-olhydrochloride | 250 mg | $680 |
These pricing data, while informative, may vary over time and between different regions. The information presented is based on historical data from 2021 .
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